![molecular formula C20H34O2 B15162219 1,3-Bis(2-tert-butoxypropan-2-yl)benzene CAS No. 172502-28-2](/img/structure/B15162219.png)
1,3-Bis(2-tert-butoxypropan-2-yl)benzene
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Overview
Description
1,3-Bis(2-tert-butoxypropan-2-yl)benzene: is an organic compound characterized by the presence of two tert-butoxy groups attached to a benzene ring via propan-2-yl linkers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2-tert-butoxypropan-2-yl)benzene typically involves the alkylation of 1,3-dibromobenzene with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by tert-butoxypropan-2-yl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(2-tert-butoxypropan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the tert-butoxy groups, yielding simpler hydrocarbons.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry: 1,3-Bis(2-tert-butoxypropan-2-yl)benzene is used as a precursor in the synthesis of more complex organic molecules
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as an additive in polymer production, enhancing the properties of the resulting materials. It may also find applications in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-tert-butoxypropan-2-yl)benzene in chemical reactions involves the activation of the benzene ring and the tert-butoxy groups. The molecular targets include electrophilic centers on the benzene ring, which can undergo substitution reactions. The pathways involved typically include nucleophilic substitution and electrophilic aromatic substitution mechanisms.
Comparison with Similar Compounds
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
- 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea
- 1,3-Bis(tert-butoxycarbonyl)guanidine
Comparison: 1,3-Bis(2-tert-butoxypropan-2-yl)benzene is unique due to the presence of tert-butoxy groups attached via propan-2-yl linkers, which provide steric hindrance and influence the compound’s reactivity. In contrast, similar compounds may have different substituents or linkers, affecting their chemical properties and applications.
Properties
CAS No. |
172502-28-2 |
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Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1,3-bis[2-[(2-methylpropan-2-yl)oxy]propan-2-yl]benzene |
InChI |
InChI=1S/C20H34O2/c1-17(2,3)21-19(7,8)15-12-11-13-16(14-15)20(9,10)22-18(4,5)6/h11-14H,1-10H3 |
InChI Key |
RFDIBSNFDIXDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(C)(C)C1=CC(=CC=C1)C(C)(C)OC(C)(C)C |
Origin of Product |
United States |
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